molecular formula C12H10N2O6 B1365539 Dimethyl 2-(4-cyano-2-nitrophenyl)malonate CAS No. 651747-69-2

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Cat. No. B1365539
M. Wt: 278.22 g/mol
InChI Key: VTDCKPNYQDVOLO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a chemical compound with the molecular formula C12H10N2O612. It has a molecular weight of 278.2212. This compound is widely used in scientific research, with diverse applications in organic synthesis, pharmaceutical development, and material science3.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate from the web search results.



Molecular Structure Analysis

The InChI code for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is 1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H31. This code provides a standard way to encode the compound’s molecular structure and formula.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving Dimethyl 2-(4-cyano-2-nitrophenyl)malonate from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate are not fully detailed in the search results. However, it is known that its molecular weight is 278.2212.


Scientific Research Applications

Synthesis and Structural Studies

Applications in Material Science and Pharmacology

  • Development of Novel Materials : It's also utilized in the development of new materials, such as the synthesis of non-peripherally substituted tetra(dihexylmalonate) alcohol soluble phthalocyanines, which have potential applications in areas like dye production and electronic devices (Korkut, Avcıata, & Şener, 2011).

  • Boron Neutron Capture Therapy : In the medical field, its derivatives have been used in synthesizing boronated metallophthalocyanine for boron neutron capture therapy, a promising cancer treatment method (Kahl & Jing Li, 1996).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate can be found online1. It is important to handle this compound with care, avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes4.


Future Directions

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a product for proteomics research3. Its unique properties make it suitable for diverse applications in organic synthesis, pharmaceutical development, and material science3. Future research may explore these applications further.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDCKPNYQDVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428418
Record name DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

CAS RN

651747-69-2
Record name DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-nitrobenzonitrile (300 mg) and dimethyl malonate (286 mg) in DMF was added 60% NaH at 0° C., followed by reaction at room temperature to obtain dimethyl (4-cyano-2-nitrophenyl)malonate (198 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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